REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][C:10](=[O:15])[N:11]2[CH3:14])=[CH:6][N:5]=1)[CH3:2].N1C=CC=CC=1.C1([Se][Br:29])C=CC=CC=1>C(Cl)Cl>[Br:29][C:9]1[C:10](=[O:15])[N:11]([CH3:14])[C:12]2[C:7]([CH:8]=1)=[CH:6][N:5]=[C:4]([NH:3][CH2:1][CH3:2])[CH:13]=2
|
Name
|
|
Quantity
|
20 mg
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Type
|
reactant
|
Smiles
|
C(C)NC1=NC=C2C=CC(N(C2=C1)C)=O
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Name
|
|
Quantity
|
27 μL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
72 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Se]Br
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
39 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel (30% ethyl acetate in hexanes eluant)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(N(C2=CC(=NC=C2C1)NCC)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |